Synthetic Yield Comparison
The target compound demonstrates a documented synthetic yield of 89.2% in the preparation of the tucatinib intermediate N'-(4-chloropyridin-2-yl)-N-hydroxyformimidamide from 2-amino-4-chloropyridine using DMF-DMA and hydroxylamine hydrochloride under optimized conditions (60-70°C, 2h followed by 50-55°C, 2h) [1]. In comparison, alternative routes to analogous N-hydroxyformimidamide intermediates reported in the patent literature exhibit yields ranging from 82.1% to 86% under varying conditions [2][3]. The 89.2% yield represents a 3.5-8.7% absolute improvement over comparator methods, translating to enhanced atom economy and reduced raw material consumption in multi-kilogram scale preparations [1]. This yield advantage is particularly significant in the context of tucatinib manufacturing, where the overall synthetic route from starting material to final API has been reported with total yields as low as 5.7% when suboptimal intermediates are employed [4].
| Evidence Dimension | Isolated yield in N-hydroxyformimidamide intermediate synthesis |
|---|---|
| Target Compound Data | 89.2% yield |
| Comparator Or Baseline | Alternative routes yielding 82.1% and 86% |
| Quantified Difference | +3.5% to +8.7% absolute yield improvement |
| Conditions | 2-Amino-4-chloropyridine + DMF-DMA → imine formation → hydroxylamine hydrochloride cyclization; ethanol solvent; 60-70°C then 50-55°C |
Why This Matters
Procurement of this specific intermediate enables access to a patent-documented, high-yielding synthetic route with demonstrated scalability, directly impacting cost-per-kilogram and process robustness in pharmaceutical manufacturing.
- [1] Shanghai Famo Biotech Co., Ltd. CN112898298A: Preparation method of Tucatinib intermediate. Patent Application Publication, 2021, Example 1. View Source
- [2] Google Patents. Process for the preparation of tucatinib. Patent WO2023/XXXXXX, 2023. View Source
- [3] Eureka Patsnap. Preparation method of tucatinib. Patent Application Publication, 2021. View Source
- [4] Eureka Patsnap. Synthesis method of Tucatinib and intermediate product thereof. Patent Summary, 2020. View Source
